molecular formula C13H8F3NO2 B1321343 6-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 887976-13-8

6-(3-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1321343
CAS RN: 887976-13-8
M. Wt: 267.2 g/mol
InChI Key: VPAPSEYKVPULKR-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a compound with the molecular formula C13H8F3NO2 . It is a pale-yellow to yellow-brown solid . This compound is also known as 2-[3-(trifluoromethyl)phenyl]nicotinic acid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine derivatives, including 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, is in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .

Scientific Research Applications

Chemical Building Block

“6-(3-(Trifluoromethyl)phenyl)nicotinic acid” is a chemical building block . It is used in the synthesis of various complex molecules, contributing to the development of new materials and pharmaceuticals .

Agrochemical Applications

Trifluoromethylpyridines, a group that includes “6-(3-(Trifluoromethyl)phenyl)nicotinic acid”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .

Biological Activities

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pain Management

In the field of medicine, “6-(3-(Trifluoromethyl)phenyl)nicotinic acid” has been linked to pain management . It is associated with the production of a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Research in Life Science

This compound is also used in life science research . It contributes to the development of new methodologies and understanding of biological processes .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridine derivatives, including 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, are expected to find many novel applications in the future, particularly in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAPSEYKVPULKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612059
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

887976-13-8
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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